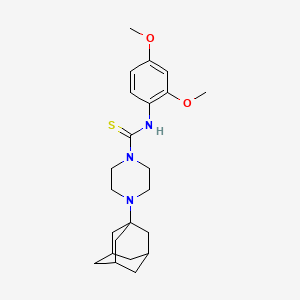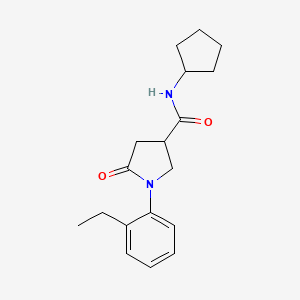![molecular formula C14H18ClN3OS B4723124 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4723124.png)
3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole
Overview
Description
3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, also known as BCMT, is a chemical compound with potential applications in scientific research. This compound belongs to the family of 1,2,4-triazoles, which have been extensively studied due to their diverse biological activities. BCMT has been synthesized using several methods, and its mechanism of action and biochemical effects have been investigated.
Mechanism of Action
The mechanism of action of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential cellular components. 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungi. It also inhibits the activity of thymidine kinase, an enzyme involved in the replication of herpes simplex virus DNA.
Biochemical and Physiological Effects:
3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics in the liver. In addition, 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to decrease the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has several advantages for lab experiments. It is a relatively stable compound and can be stored at room temperature for several months. It is also soluble in common organic solvents such as DMSO and methanol. However, 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has some limitations as well. It is a toxic compound and should be handled with care. In addition, its solubility in water is limited, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole. One potential area of study is the development of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole derivatives with improved properties, such as increased solubility and potency. Another area of research is the investigation of the mechanism of action of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, particularly its effects on cytochrome P450 enzymes. In addition, the potential use of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole as a therapeutic agent for fungal infections, viral infections, and cancer should be explored further. Finally, the development of novel synthetic methods for 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole and its derivatives may lead to more efficient and cost-effective production of these compounds.
Scientific Research Applications
3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess antifungal, antiviral, and anticancer properties. 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus fumigatus. It also exhibits antiviral activity against herpes simplex virus type 1 and 2. In addition, 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been reported to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells.
properties
IUPAC Name |
3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c1-3-4-7-19-13-6-5-12(15)8-11(13)9-20-14-16-10(2)17-18-14/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXAJRDJCSEMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)CSC2=NNC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4723043.png)


![N'-[(4-biphenylyloxy)acetyl]-3-bromo-4-methoxybenzohydrazide](/img/structure/B4723061.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-pyrrolidinedione](/img/structure/B4723066.png)
![(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4723072.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4723073.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4723086.png)
![N-{3-[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4723095.png)
![6-benzyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4723097.png)
![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)
![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)

![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide](/img/structure/B4723118.png)